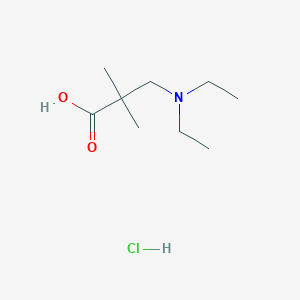![molecular formula C11H19NO2 B1436197 4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid CAS No. 1378838-65-3](/img/structure/B1436197.png)
4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid
Overview
Description
4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid (DMABCA) is an organic compound belonging to the class of carboxylic acids. It is an important intermediate in organic synthesis, and is widely used in the pharmaceutical industry. It is also used as a reagent in the synthesis of a variety of compounds, including drugs, dyes, and pesticides. DMABCA has a wide range of applications in scientific research, including its use in the synthesis of drugs and other compounds, and its role in biochemical and physiological processes.
Scientific Research Applications
Inductive Effects in Isolated Molecules
A study focused on the energies of various 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, which includes 4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid. The research explored the substituent effects in both the acid molecule and its anion, finding these effects to be proportional and of opposite sense. This study offers a model for evaluating inductive effects of various substituents and contributes to understanding their impact on acidity (Exner & Böhm, 2002).
Reactivities of Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids
Another significant study examined the reactivities of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. The findings demonstrated parallel reactivity trends across various substituents, highlighting the comparability of substituent influences in these systems to those observed in benzene derivatives, despite the lack of resonance interaction (Roberts & Moreland, 1953).
Substituent Effects on Acidity
Research on the acidity of 4-substituted bicyclooctane-1-carboxylic acids, including 4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid, highlighted the linear dependency of acidities on the C-X bond dipoles. This study offers insights into the field effects of substituents on acidity and the electronic structure of these compounds (Wiberg, 2002).
properties
IUPAC Name |
4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-12(2)11-6-3-10(4-7-11,5-8-11)9(13)14/h3-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUQEBLDGGPFQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C12CCC(CC1)(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3,4-dimethoxy-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl]benzamide](/img/structure/B1436121.png)






![5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1436135.png)
